7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, H2/Pd-C
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and disease mechanisms.
Material Science: Derivatives of this compound are used in the design of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also investigated as a CDK2 inhibitor.
Uniqueness
7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific fusion of pyridine, triazole, and pyrimidine rings, which confer distinct chemical properties and biological activities. Its potential as a CDK2 inhibitor and its applications in various fields highlight its significance in scientific research.
Properties
Molecular Formula |
C11H12N6O |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
11-(2-aminoethyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C11H12N6O/c1-7-14-11-13-6-8-9(17(11)15-7)2-4-16(5-3-12)10(8)18/h2,4,6H,3,5,12H2,1H3 |
InChI Key |
AXBUCZBMBGPGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCN |
Origin of Product |
United States |
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